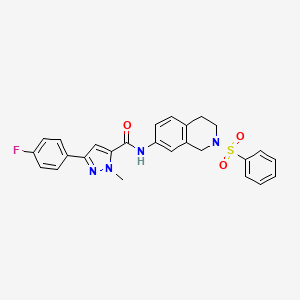

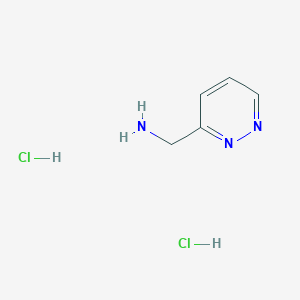

![molecular formula C11H13N3S B2437415 2-[(Dimethylamino)methyl]quinazoline-4-thiol CAS No. 923140-47-0](/img/structure/B2437415.png)

2-[(Dimethylamino)methyl]quinazoline-4-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

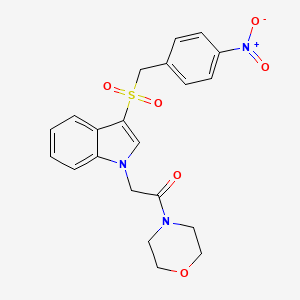

“2-[(Dimethylamino)methyl]quinazoline-4-thiol” is a chemical compound with the molecular formula C11H13N3S and a molecular weight of 219.31 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-[(Dimethylamino)methyl]quinazoline-4-thiol” consists of a quinazoline core, which is a nitrogen-containing fused heterocycle . It has a dimethylamino group and a thiol group attached to it .Chemical Reactions Analysis

While specific chemical reactions involving “2-[(Dimethylamino)methyl]quinazoline-4-thiol” are not detailed in the search results, quinazoline derivatives are known to undergo various chemical reactions . For instance, 2-methyl-4(3H)-quinazolinone underwent lithiation with alkyl lithium to form a lithio salt, which reacted with electrophiles .Physical And Chemical Properties Analysis

“2-[(Dimethylamino)methyl]quinazoline-4-thiol” is a solid substance that should be stored at room temperature . Its melting point is between 63-67° C .Scientific Research Applications

Electrochemical Properties

A study by Kwee and Lund (1971) explored the electrochemistry of quinazoline derivatives, including those substituted with a dimethylamino group. They found that in acidic and neutral solutions, these derivatives are reduced to their dihydro forms, followed by elimination of the substituent group, leading to the formation of quinazoline itself (S. Kwee & H. Lund, 1971).

Antimicrobial Activity

Chaitanya et al. (2018) synthesized novel quinazoline derivatives, including those with a dimethylamino group, and evaluated their antimicrobial activity. These compounds exhibited significant antibacterial and antifungal activities, particularly against Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans and Aspergillus fumigates (P. Chaitanya et al., 2018).

Cytotoxic Activity

Deady et al. (2003) researched the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, including 4-N-[2-(dimethylamino)ethyl]carboxamides. These compounds showed significant growth inhibitory properties against various cancer cell lines, with some having IC50 values less than 10 nM (L. Deady et al., 2003).

Antiviral Activity

Luo et al. (2012) described the synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation, showing weak to good anti-Tobacco mosaic virus (TMV) activity (Hui Luo et al., 2012).

Synthesis of Derivatives for Biological Activity

Kaur et al. (2011) synthesized new derivatives of quinazoline-2-thiols, inspired by the potential biological activity of quinazolines and their fused-ring systems. These derivatives were characterized using various spectroscopic methods (R. Kaur et al., 2011).

Future Directions

properties

IUPAC Name |

2-[(dimethylamino)methyl]-1H-quinazoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-14(2)7-10-12-9-6-4-3-5-8(9)11(15)13-10/h3-6H,7H2,1-2H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRONRNBLHUYHLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC(=S)C2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Dimethylamino)methyl]quinazoline-4-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2437341.png)

![Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B2437342.png)

![4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid](/img/structure/B2437348.png)

![(3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437350.png)

![N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2437352.png)